Acetyl-Hirudin (54-65) (sulfated)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

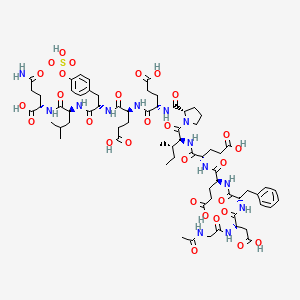

Acetyl-Hirudin (54-65) (sulfated) is a synthetic peptide derived from the naturally occurring Hirudin, a potent thrombin inhibitor found in the saliva of the medicinal leech, Hirudo medicinalis . This compound is specifically an acetylated fragment of Hirudin, consisting of a sequence of 12 amino acids with a sulfated tyrosine residue. It binds directly to thrombin-rHCII (L444R) and disrupts interactions between the N-terminal acidic domain of rHCII and anion-binding exosite I of thrombin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Hirudin (54-65) (sulfated) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being deprotected before the next one is added. The sulfation of the tyrosine residue is achieved using sulfur trioxide-pyridine complex in dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of Acetyl-Hirudin (54-65) (sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Hirudin (54-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Peptide Bond Formation: Protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like N,N-diisopropylethylamine (DIPEA).

Sulfation: Sulfur trioxide-pyridine complex in DMF.

Major Products Formed

The major product formed is the Acetyl-Hirudin (54-65) (sulfated) peptide itself, with a molecular weight of 1590.62 g/mol .

Scientific Research Applications

Acetyl-Hirudin (54-65) (sulfated) has several scientific research applications:

Biology and Medicine: It is used as a thrombin inhibitor in studies related to blood coagulation and thrombosis.

Chemistry: It serves as a model compound for studying peptide synthesis and modifications, particularly sulfation.

Mechanism of Action

Acetyl-Hirudin (54-65) (sulfated) exerts its effects by binding directly to thrombin-rHCII (L444R). This binding disrupts the interactions between the N-terminal acidic domain of rHCII and anion-binding exosite I of thrombin, which stabilizes the complex. This disruption prevents thrombin from activating clotting factor V, thereby inhibiting blood coagulation .

Comparison with Similar Compounds

Similar Compounds

Hirudin: The parent compound, a 65-amino acid peptide with potent anticoagulant properties.

Acetyl-Hirudin (55-65) (sulfated): Another acetylated fragment of Hirudin with similar properties.

Uniqueness

Acetyl-Hirudin (54-65) (sulfated) is unique due to its specific sequence and sulfation, which enhances its binding affinity to thrombin-rHCII and its ability to disrupt thrombin interactions. This makes it a valuable tool in anticoagulant research and potential therapeutic applications .

Biological Activity

Acetyl-Hirudin (54-65) (sulfated) is a peptide derived from hirudin, a potent anticoagulant found in the saliva of the medicinal leech Hirudo medicinalis. This specific fragment, comprising amino acids 54 to 65 of the hirudin molecule, exhibits significant biological activity primarily through its interaction with thrombin, an enzyme critical in the coagulation cascade.

Structure and Properties

The structure of Acetyl-Hirudin (54-65) includes a sulfated tyrosine residue, which enhances its binding affinity to thrombin. The molecular formula is represented as Ac-GDFEEIPEE(Tyr(SO3H))LQ-OH, where "Ac" denotes the acetylation at the N-terminus and "Tyr(SO3H)" indicates the sulfated tyrosine . The molecular weight of this peptide is approximately 1589.61 Da .

Thrombin Inhibition : Acetyl-Hirudin (54-65) binds specifically to exosite I of thrombin, preventing its interaction with substrates such as fibrinogen and factor V. This binding inhibits thrombin's enzymatic activity, thereby exerting its anticoagulant effects .

Binding Affinity : Research indicates that the sulfation of the tyrosine residue significantly increases the binding affinity of this peptide to thrombin compared to its non-sulfated counterparts. The binding kinetics have been characterized using equilibrium binding studies, demonstrating that this peptide can effectively inhibit thrombin-mediated reactions .

Anticoagulant Activity

The anticoagulant properties of Acetyl-Hirudin (54-65) have been extensively studied. In vitro assays have shown that this peptide can inhibit thrombin activity at nanomolar concentrations. For instance, studies reported an IC50 value in the low nanomolar range, illustrating its potency as an anticoagulant agent .

Case Studies

- In Vitro Studies : A study demonstrated that Acetyl-Hirudin (54-65) effectively inhibited thrombin-induced activation of coagulation factor V, which is essential for amplifying clot formation. This was assessed through various biochemical assays measuring clotting times and factor activation levels .

- Comparative Studies : When compared to other hirudin derivatives, Acetyl-Hirudin (54-65) exhibited superior anticoagulant properties due to its specific modifications that enhance stability and binding efficiency .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Weight | 1589.61 Da |

| Sequence | Ac-GDFEEIPEE(Tyr(SO3H))LQ-OH |

| Binding Affinity | Low nanomolar IC50 |

| Source | Saliva of Hirudo medicinalis |

| Primary Function | Thrombin inhibition |

Properties

Molecular Formula |

C68H95N13O29S |

|---|---|

Molecular Weight |

1590.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C68H95N13O29S/c1-6-35(4)57(80-61(98)43(22-27-55(91)92)73-58(95)40(19-24-52(85)86)74-63(100)46(30-37-11-8-7-9-12-37)79-65(102)48(32-56(93)94)71-51(84)33-70-36(5)82)67(104)81-28-10-13-49(81)66(103)75-42(21-26-54(89)90)59(96)72-41(20-25-53(87)88)60(97)78-47(31-38-14-16-39(17-15-38)110-111(107,108)109)64(101)77-45(29-34(2)3)62(99)76-44(68(105)106)18-23-50(69)83/h7-9,11-12,14-17,34-35,40-49,57H,6,10,13,18-33H2,1-5H3,(H2,69,83)(H,70,82)(H,71,84)(H,72,96)(H,73,95)(H,74,100)(H,75,103)(H,76,99)(H,77,101)(H,78,97)(H,79,102)(H,80,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106)(H,107,108,109)/t35-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,57-/m0/s1 |

InChI Key |

XYECDVVWKGPHGI-ZOYPVGNLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.